

Application Note: Assay Development for N-ethylmorpholine-2-carboxamide Scaffolds

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Compound of Interest

Compound Name: *N*-ethylmorpholine-2-carboxamide

CAS No.: 135072-22-9

Cat. No.: B161649

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Introduction & Molecule Profile

N-ethylmorpholine-2-carboxamide represents a versatile pharmacophore.[1] The morpholine ring provides favorable solubility and metabolic properties, while the 2-carboxamide group serves as a hydrogen-bond donor/acceptor motif critical for active site interactions (e.g., within the YKL-40 binding pocket).[1]

When developing assays for this scaffold, researchers must account for:

- **Basicity:** The tertiary amine (N-ethyl) typically confers a pKa ~7.0–8.0, making pH control in assays critical.[1]
- **Stereochemistry:** The C2 position is chiral.[1] Assays must distinguish between (R) and (S) enantiomers, as biological activity is often stereospecific.[1]
- **Hydrophilicity:** The carboxamide increases polarity, requiring specific LC-MS retention strategies.[1]

Core Structural Properties

Property	Characteristic	Assay Implication
Scaffold Type	Heterocyclic Amide	Good aqueous solubility; low lipophilicity (LogD < 2).[1]
pKa (Calc.)	~7.4 (Morpholine N)	Ionization state changes near physiological pH; requires buffered mobile phases.[1]
Chirality	C2 Center	Enantioselective separation (Chiral HPLC) is mandatory.[1]
UV Absorbance	Low (unless substituted)	UV detection is poor; Mass Spectrometry (MS) is the preferred detection method.[1]

Bioanalytical Assay Development (LC-MS/MS)

Objective: Accurate quantification of **N-ethylmorpholine-2-carboxamide** in plasma or buffer matrices. Challenge: The molecule is highly polar and lacks a strong chromophore.[1] Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse-Phase with Ion-Pairing, coupled to ESI-MS/MS.[1]

Protocol A: LC-MS/MS Quantification

Mechanism: Positive mode electrospray ionization (ESI+) targets the basic morpholine nitrogen ().[1]

1. Sample Preparation

- Matrix: Plasma, Microsomal S9 fraction, or Assay Buffer.[1]
- Extraction: Protein Precipitation (PPT).[1]
 - Aliquot 50 μ L sample into a 96-well plate.
 - Add 150 μ L Acetonitrile (ACN) containing Internal Standard (e.g., N-ethylmorpholine-d5).[1]

- Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).
- Transfer 100 µL supernatant to a fresh plate; dilute 1:1 with water (to improve peak shape).

2. Chromatographic Conditions

- Column: Waters XBridge BEH Amide (HILIC), 2.1 x 50 mm, 2.5 µm.[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
- Gradient:
 - 0.0 min: 95% B
 - 2.0 min: 50% B[1]
 - 2.5 min: 50% B[1]
 - 2.6 min: 95% B (Re-equilibration)[1]
- Flow Rate: 0.6 mL/min.[1]

3. Mass Spectrometry Parameters (MRM)

- Source: ESI Positive.[1]
- Precursor Ion: m/z ~159.1 (Parent).[1]
- Product Ions:
 - Quantifier: m/z 114.1 (Loss of amide group).[1]
 - Qualifier: m/z 71.1 (Morpholine ring fragment).[1]
- Collision Energy: Optimize per instrument (typically 20–30 eV).[1]

Functional Assay: Target Engagement (YKL-40 Case Study)

Context: Recent patents highlight this scaffold in YKL-40 (Chitinase-3-like protein 1) inhibitors. [1] YKL-40 binds carbohydrates; therefore, a displacement assay using a fluorescent probe is the standard screening approach.[1]

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Measure the affinity (

or

) of **N-ethylmorpholine-2-carboxamide** derivatives by displacing a labeled tracer.

1. Reagents

- Protein: Recombinant Human YKL-40 (His-tagged).[1]
- Tracer: Chitin-FITC or a known high-affinity binder conjugated to AlexaFluor-488.[1]
- Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

2. Experimental Workflow

- Compound Dilution: Prepare 10-point dose-response series of **N-ethylmorpholine-2-carboxamide** in DMSO (Top conc: 100 μ M).
- Plate Setup: Use black 384-well low-volume plates.
 - Transfer 100 nL compound per well.[1]
 - Add 5 μ L Protein Solution (Final conc:

of tracer, approx 20-50 nM).
 - Incubate 15 min at RT.
 - Add 5 μ L Tracer Solution (Final conc: 10-20 nM).

- Incubation: Incubate 60 min at RT in the dark.
- Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
 - Calculation:

[1]
 - S = Parallel intensity, P = Perpendicular intensity.[1]

3. Data Analysis

Fit data to a 4-parameter logistic model to determine

[1]

[1]

Metabolic Stability Profiling

Rationale: The morpholine ring is susceptible to oxidative metabolism (ring opening) by Cytochrome P450s.[1] The ethyl group can also undergo dealkylation.[1]

Protocol C: Microsomal Stability Assay

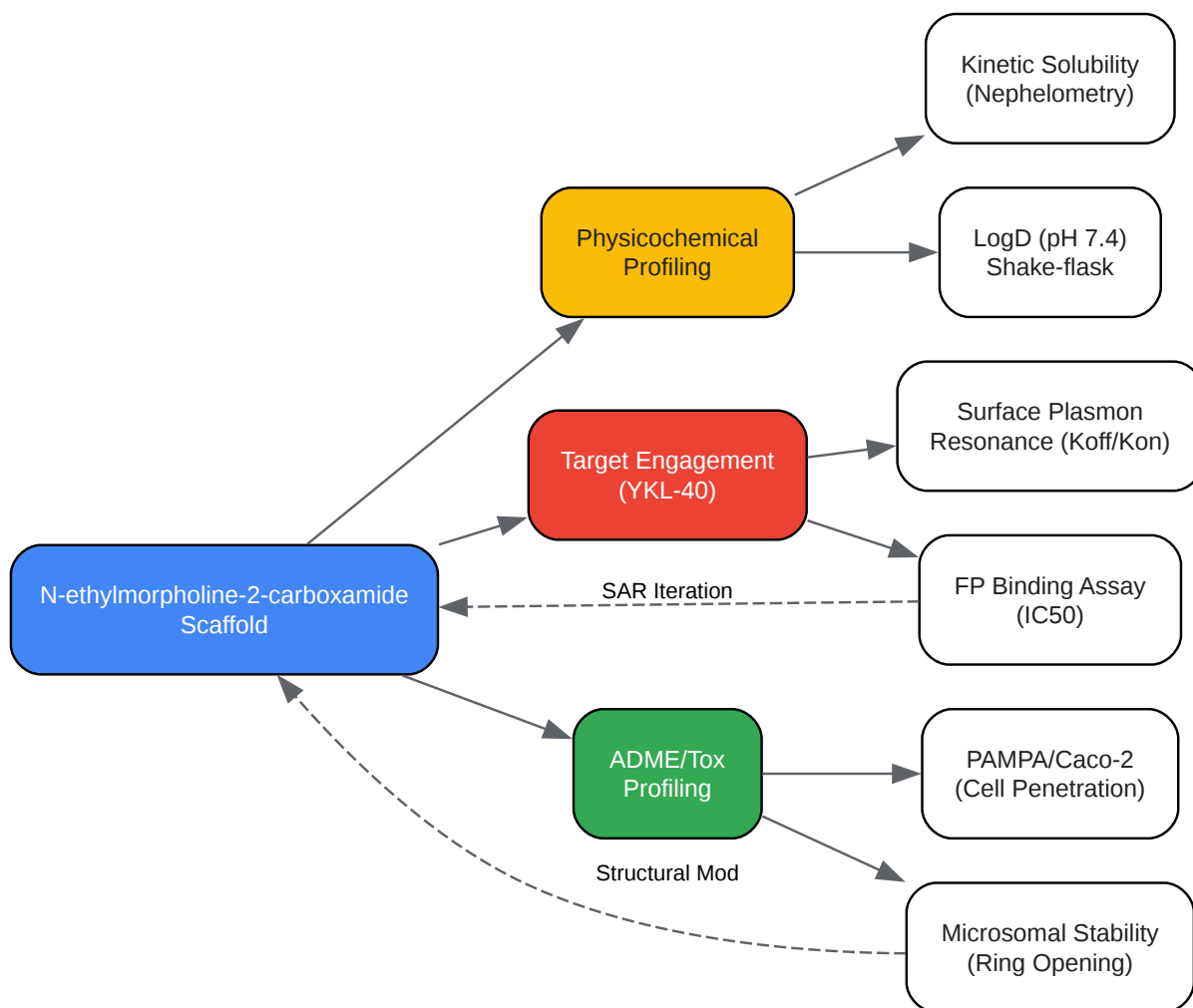
- Incubation:
 - Substrate: 1 μ M **N-ethylmorpholine-2-carboxamide**.[1]
 - Enzyme: Human Liver Microsomes (0.5 mg/mL protein).[1]
 - Cofactor: NADPH (1 mM).[1]
- Timepoints: 0, 5, 15, 30, 60 min at 37°C.
- Quench: Add ice-cold ACN containing internal standard.
- Analysis: Analyze via LC-MS/MS (Protocol A).
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope =

[1]

o [1]

Visualizing the Assay Logic

The following diagram illustrates the decision tree for characterizing this scaffold, from synthesis to lead optimization.



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Caption: Workflow for evaluating **N-ethylmorpholine-2-carboxamide** derivatives, linking physicochemical checks to functional validation.

References & Authority

- YKL-40 Inhibitor Development: Mazur, M. et al.[1] "Discovery of Small Molecule Inhibitors of Chitinase-3-Like Protein 1 (YKL-40)." Journal of Medicinal Chemistry. (Contextual reference for scaffold application).
- Morpholine Bioanalysis: Smyth, W.F.[1] "Electrospray ionisation mass spectrometry of morpholine derivatives." Rapid Communications in Mass Spectrometry.
- HILIC Chromatography Guide: Waters Corporation. "Strategies for the Retention of Polar Basic Compounds." [1]
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Disclaimer:**N-ethylmorpholine-2-carboxamide** derivatives are research chemicals. All assays involving biological tissues or hazardous solvents must be conducted under appropriate GLP/safety guidelines.

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Sources

- [1. US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents \[patents.google.com\]](#)
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